

# Technical Guide: Synthesis of -Ethyl-2-phenoxyethanamine[1][2]

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## Compound of Interest

Compound Name: *n*-Ethyl-2-phenoxyethanamine

CAS No.: 91251-54-6

Cat. No.: B3021342

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## Executive Summary

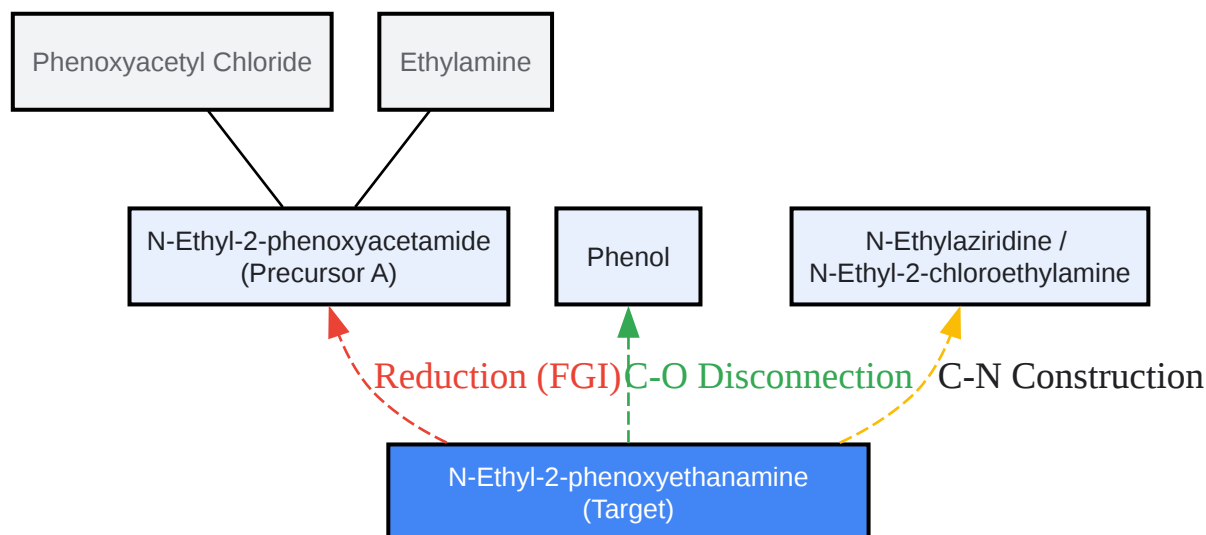
- Target Molecule:  
[-Ethyl-2-phenoxyethanamine\[1\]\[2\]\[3\]\[4\]](#)
- IUPAC Name:  
[-Ethyl-2-phenoxyethylamine\[1\]\[4\]](#)
- CAS Registry: 91251-54-6 (Free Base), 100131-72-4 (Hydrochloride)[1][3]
- Molecular Formula:
- Molecular Weight: 165.23 g/mol

Synthesis Strategy: While direct alkylation of 2-phenoxyethylamine is possible, it frequently results in over-alkylation (tertiary amine formation). Therefore, this guide prioritizes the Amide Reduction Route (via

-ethyl-2-phenoxyacetamide) as the "Gold Standard" for pharmaceutical-grade synthesis. This pathway guarantees mono-alkylation selectivity and high purity. An alternative Nucleophilic Substitution Route is provided for convergent synthesis scenarios.

## Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule at the C-N and C-O bonds.



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Figure 1: Retrosynthetic tree highlighting the Amide Reduction (Red) and Convergent Alkylation (Green/Yellow) pathways.

## Primary Protocol: The Amide Reduction Route

Rationale: This two-step sequence avoids the formation of tertiary amine byproducts common in direct alkylation. It uses inexpensive starting materials (phenoxyacetic acid) and standard reducing agents.

### Step 1: Synthesis of

#### -Ethyl-2-phenoxyacetamide

Reaction:

Reagents:

- Phenoxyacetic acid (1.0 eq)
- Thionyl chloride ( ) (1.2 eq) or Oxalyl chloride
- Ethylamine (2.0 M in THF or aqueous 70%) (1.1 eq)
- Triethylamine ( ) (1.2 eq) as acid scavenger
- Solvent: Dichloromethane (DCM) or Toluene

#### Protocol:

- Activation: Dissolve phenoxyacetic acid in dry DCM. Add catalytic DMF (2 drops). Dropwise add thionyl chloride at 0°C. Reflux for 2 hours until gas evolution ( ) ceases. Concentrate in vacuo to obtain crude phenoxyacetyl chloride.
- Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.
- Add Triethylamine.<sup>[5][6]</sup>
- Slowly add Ethylamine solution (maintaining temp < 10°C). The reaction is exothermic.
- Stir at room temperature for 4 hours.
- Workup: Wash with 1M HCl (to remove excess amines), then sat. , then Brine. Dry over and concentrate.
- Yield Expectation: 85-95% (White solid).

## Step 2: Reduction to

-Ethyl-2-phenoxyethanamine

Reaction:

Reagents:

- -Ethyl-2-phenoxyacetamide (from Step 1)
- Lithium Aluminum Hydride ( ) (2.5 eq)
- Solvent: Anhydrous THF or Diethyl Ether

Protocol:

- Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
- Suspend in anhydrous THF at 0°C.
- Dissolve the amide in THF and add dropwise to the hydride suspension. Caution: Hydrogen gas evolution.
- Reflux: Heat to gentle reflux for 6–12 hours. Monitor via TLC (disappearance of amide spot).
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - mL Water (per g )
  - mL 15% NaOH
  - mL Water
- Isolation: Filter the granular aluminum salts. Wash the filter cake with THF.
- Concentrate the filtrate to yield the crude amine oil.

- Purification: Convert to Hydrochloride salt by adding HCl in diethyl ether/dioxane. Recrystallize from Ethanol/EtOAc.

## Alternative Protocol: Nucleophilic Substitution

Rationale: Useful if 2-phenoxyethyl bromide is already available. Requires careful control to prevent over-alkylation.

Reaction:

Protocol:

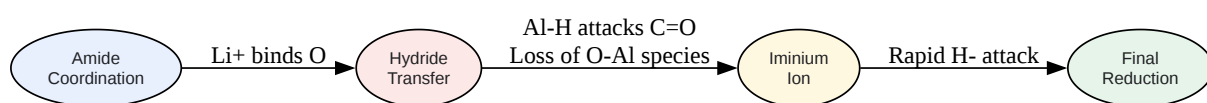
- Dissolve 2-phenoxyethyl bromide (1.0 eq) in Acetonitrile or Ethanol.
- Add large excess of Ethylamine (5.0 – 10.0 eq). Note: Excess is critical to statistically favor the secondary amine over the tertiary amine.
- Heat in a sealed pressure vessel (if using volatile ethylamine) at 60–80°C for 12 hours.
- Concentrate to remove excess ethylamine.
- Partition between DCM and 1M NaOH (to liberate free base).
- Purify via column chromatography (Silica, DCM:MeOH:NH<sub>3</sub>) to separate mono-ethyl (product) from di-ethyl (impurity).

## Comparative Data Analysis

Feature	Amide Reduction (Route 1)	Alkylation (Route 2)	Reductive Amination (Route 3)
Selectivity	High (100% Secondary Amine)	Low (Mix of and )	High
Reagent Cost	Low (Phenoxyacetic acid)	Medium (Phenoxyethyl bromide)	High (Phenoxyacetaldehyde)
Safety	High (Standard reagents)	Moderate (Pressure vessel)	Moderate (Cyanoborohydride)
Scalability	Excellent	Poor (Purification difficult)	Good
Yield	70-85% (Overall)	40-60%	60-75%

## Mechanism of Action: Amide Reduction

Understanding the reduction mechanism ensures troubleshooting capability.



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Figure 2: Mechanistic flow of LiAlH<sub>4</sub> reduction of the amide intermediate.

## Safety & Toxicology

- Phenols/Phenoxy compounds: Can be toxic and irritating to skin. Wear nitrile gloves.
- Ethylamine: Volatile, corrosive, and flammable. Handle in a fume hood.

- Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure anhydrous conditions and have Class D fire extinguishers available.
- Halogenated Intermediates: If using the alkylation route, 2-phenoxyethyl bromide is an alkylating agent and potential mutagen.

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